molecular formula C22H16 B2918452 2-(4-Phenylphenyl)naphthalene CAS No. 68862-02-2

2-(4-Phenylphenyl)naphthalene

Cat. No. B2918452
CAS RN: 68862-02-2
M. Wt: 280.37
InChI Key: NLTKCRFWOKREQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylphenyl)naphthalene is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenylphenyl)naphthalene consists of a naphthalene core with a phenyl group attached at the 2-position. The molecular weight is 280.37.


Chemical Reactions Analysis

Naphthalene and its derivatives are known to undergo various organic transformations . They have multiple reactive sites that allow them to be utilized in several kinds of organic reactions .


Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which contribute to their high quantum yield and excellent photostability .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Gas-Phase Reactions: Naphthalene and biphenyl, closely related to 2-(4-Phenylphenyl)naphthalene, undergo gas-phase reactions with OH radicals and N₂O₅, playing a significant role in atmospheric chemistry. The kinetics of these reactions and the formation of nitronaphthalene products have been extensively studied (Atkinson et al., 1987).

Material Science and Electronics

  • Charge Transport Properties: Naphthalene diimides (NDIs), which can be derivatives of 2-(4-Phenylphenyl)naphthalene, are used to tune charge transport properties in n-channel and ambipolar transistors. The position of fluorine atoms on the molecular backbone significantly influences these properties (Zhang et al., 2014).
  • Applications in OLEDs: Naphthalene-based materials are used in organic light-emitting diodes (OLEDs) due to their efficient energy transfer and photophysical properties. They have shown promising results in red phosphorescent OLEDs at low doping ratios (Li et al., 2018).

Biodegradation and Environmental Remediation

  • Anaerobic Degradation: Studies on the anaerobic degradation of naphthalene by sulfate-reducing bacteria have revealed insights into the microbial breakdown of polycyclic aromatic hydrocarbons (PAHs) in the environment. This research contributes to understanding the bioremediation of PAH-contaminated sites (Meckenstock et al., 2000).

Photophysical and Electronic Properties

  • Aggregation-Induced Emission: Naphthalene diimide derivatives exhibit aggregation-induced emission (AIE) properties. These properties are crucial for applications in OLEDs and potentially in biomedical imaging (Kumari et al., 2020).

Chemical Synthesis and Catalysis

  • Gold-Catalyzed Dimerization: A protocol for synthesizing 2-phenylnaphthalene, similar to 2-(4-Phenylphenyl)naphthalene, involves gold-catalyzed dimerization. This process highlights the use of naphthalene derivatives in advanced organic synthesis (Wang et al., 2011).

Future Directions

Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . They are also used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Therefore, the future research directions for 2-(4-Phenylphenyl)naphthalene could involve exploring its potential applications in these areas.

properties

IUPAC Name

2-(4-phenylphenyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTKCRFWOKREQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)naphthalene

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.04 mmol
Type
reagent
Reaction Step Three

Citations

For This Compound
1
Citations
H Chen, Z Huang, X Hu, G Tang, P Xu… - The Journal of …, 2011 - ACS Publications
The Suzuki−Miyaura cross-coupling of aryl phosphates using Ni(PCy 3 ) 2 Cl 2 as an inexpensive, bench-stable catalyst is described. Broad substrate scope and high efficiency are …
Number of citations: 115 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.